molecular formula C21H24F2N6O4S B12418439 Antiplatelet agent 2

Antiplatelet agent 2

Cat. No.: B12418439
M. Wt: 494.5 g/mol
InChI Key: BPERSUFEKJNVNO-XUNGLMTJSA-N
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Description

Antiplatelet agent 2, also known as compound 7p, is a chemical compound that exhibits antiplatelet activity. It is an analogue of Ticagrelor, a well-known antiplatelet medication. This compound is primarily used in scientific research to study platelet aggregation and related processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antiplatelet agent 2 involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the successful formation of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of the final product, and implementing quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Antiplatelet agent 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogues with different substituents .

Scientific Research Applications

Antiplatelet agent 2 has several scientific research applications, including:

    Chemistry: Used to study the chemical properties and reactivity of triazolo[4,5-d]pyrimidine derivatives.

    Biology: Employed in research on platelet aggregation and related biological processes.

    Medicine: Investigated for its potential therapeutic applications in preventing platelet aggregation and related cardiovascular conditions.

    Industry: Utilized in the development of new antiplatelet agents and related pharmaceuticals.

Mechanism of Action

Antiplatelet agent 2 exerts its effects by targeting the P2Y receptor on platelets. By binding to this receptor, the compound inhibits platelet activation and aggregation, thereby preventing the formation of blood clots. The molecular pathways involved include the inhibition of adenosine diphosphate (ADP)-induced platelet aggregation, which is a key step in the clotting process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which allows for targeted inhibition of the P2Y receptor. This specificity can result in different pharmacokinetic and pharmacodynamic profiles compared to other antiplatelet agents, potentially offering advantages in certain therapeutic contexts .

Properties

Molecular Formula

C21H24F2N6O4S

Molecular Weight

494.5 g/mol

IUPAC Name

(1S,2R,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(3-hydroxypropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol

InChI

InChI=1S/C21H24F2N6O4S/c22-11-3-2-9(6-12(11)23)10-7-13(10)24-19-16-20(26-21(25-19)34-5-1-4-30)29(28-27-16)14-8-15(31)18(33)17(14)32/h2-3,6,10,13-15,17-18,30-33H,1,4-5,7-8H2,(H,24,25,26)/t10-,13+,14+,15-,17-,18+/m0/s1

InChI Key

BPERSUFEKJNVNO-XUNGLMTJSA-N

Isomeric SMILES

C1[C@H]([C@@H]1NC2=C3C(=NC(=N2)SCCCO)N(N=N3)[C@@H]4C[C@@H]([C@H]([C@H]4O)O)O)C5=CC(=C(C=C5)F)F

Canonical SMILES

C1C(C1NC2=C3C(=NC(=N2)SCCCO)N(N=N3)C4CC(C(C4O)O)O)C5=CC(=C(C=C5)F)F

Origin of Product

United States

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